molecular formula C12H14ClNO3 B2398264 1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one CAS No. 400085-21-4

1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one

Cat. No. B2398264
CAS RN: 400085-21-4
M. Wt: 255.7
InChI Key: BMSZPAULIUOPBH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one, also known as 4-Chloro-4-methyl-4-nitro-1-pentanone (CMNP), is an organosulfur compound that has been studied for its potential applications in scientific research. CMNP is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other compounds. It is also a useful reagent for the synthesis of organic compounds.

Advantages and Limitations for Lab Experiments

The use of CMNP in laboratory experiments has several advantages. CMNP is a relatively inexpensive and readily available reagent. It is also a highly reactive compound and can be used to synthesize a wide range of compounds. In addition, CMNP is relatively stable and can be stored for long periods of time. However, CMNP is also a highly toxic compound and should be handled with care.

Future Directions

The potential future directions for the use of CMNP in scientific research are numerous. CMNP could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials with improved properties. In addition, CMNP could be used in the synthesis of natural products and in the development of new catalysts. Finally, CMNP could be used in the synthesis of new polymers and other materials.

Synthesis Methods

The synthesis of CMNP has been studied extensively and there are several methods available. The most commonly used method is the Friedel-Crafts alkylation of 4-chlorophenol with 4-nitropentanal in the presence of an acid catalyst. This reaction is carried out at a temperature of 80-100°C and yields CMNP in excellent yields. Other methods include the reaction of 4-chlorophenol with 4-nitroacetophenone in the presence of an acid catalyst, the reaction of 4-chlorophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, and the reaction of 4-chlorophenol with 4-nitrobenzoic acid in the presence of an acid catalyst.

Scientific Research Applications

CMNP is a useful reagent for the synthesis of organic compounds and has been widely used in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. CMNP has also been used in the synthesis of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. In addition, CMNP has been used in the synthesis of natural products, such as alkaloids and terpenes. CMNP has also been used in the synthesis of polymers and other materials.

properties

IUPAC Name

1-(4-chlorophenyl)-4-methyl-4-nitropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZPAULIUOPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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